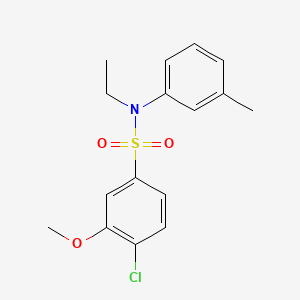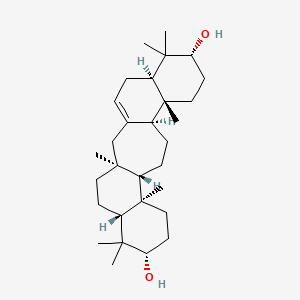
Ir(fppz)2(dfbdp) , Bis(3-trifluoroMethyl-5-(2-pyridyl)pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ir(fppz)2(dfbdp) , Bis(3-trifluoroMethyl-5-(2-pyridyl)pyrazole: is a compound that belongs to the class of iridium(III) complexes. These complexes are known for their luminescent properties and are often used in various applications, including organic light-emitting diodes (OLEDs) and other photonic devices .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ir(fppz)2(dfbdp) typically involves the reaction of iridium precursors with ligands such as 3-trifluoromethyl-5-(2-pyridyl)pyrazole. The reaction conditions often include the use of solvents like dichloromethane or toluene, and the process may require heating under reflux conditions .
Industrial Production Methods: While specific industrial production methods for Ir(fppz)2(dfbdp) are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: Ir(fppz)2(dfbdp) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its luminescent properties.
Reduction: Reduction reactions can also alter the electronic structure of the compound, affecting its photophysical characteristics.
Substitution: Ligand substitution reactions can occur, where one or more ligands in the complex are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Ligand substitution reactions may involve the use of various ligands like phosphines or amines under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of higher oxidation state complexes, while reduction can result in lower oxidation state species .
Applications De Recherche Scientifique
Chemistry: In chemistry, Ir(fppz)2(dfbdp) is used as a luminescent probe for studying various chemical processes. Its unique photophysical properties make it suitable for applications in sensing and imaging .
Biology: In biological research, this compound can be used for bioimaging and as a marker for tracking cellular processes. Its luminescent properties allow for high-resolution imaging of biological samples .
Industry: In the industrial sector, this compound is used in the development of OLEDs and other photonic devices.
Mécanisme D'action
The mechanism by which Ir(fppz)2(dfbdp) exerts its effects is primarily through its interaction with light. When exposed to light, the compound undergoes electronic transitions that result in the emission of light. This process involves the excitation of electrons to higher energy states, followed by their relaxation back to the ground state, releasing energy in the form of light .
Molecular Targets and Pathways: The molecular targets of Ir(fppz)2(dfbdp) include various cellular components in biological systems. The pathways involved in its action are related to its ability to generate reactive oxygen species (ROS) upon light activation, which can induce cell death in targeted cancer cells .
Comparaison Avec Des Composés Similaires
Ir(ppy)3 (Tris(2-phenylpyridine)iridium): Known for its use in OLEDs due to its high luminescence efficiency.
Ir(btp)2(acac) (Bis(2-(2’-benzothienyl)pyridinato-N,C3’)iridium(acetylacetonate)): Another iridium complex used in photonic applications.
Ir(dFppy)2(pic) (Bis(2-(2,4-difluorophenyl)pyridinato-N,C2’)iridium(pic)): Used in OLEDs and other luminescent applications.
Uniqueness: Ir(fppz)2(dfbdp) is unique due to its specific ligand structure, which imparts distinct photophysical properties. The presence of trifluoromethyl and pyridyl groups in the ligands enhances its stability and luminescence efficiency compared to other iridium complexes .
Propriétés
Numéro CAS |
1234694-06-4 |
|---|---|
Formule moléculaire |
C9H15N3O |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]indoline](/img/structure/B1170144.png)
